7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole
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Overview
Description
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol This compound is characterized by a pyrazolo[5,1-b]oxazole core structure, which is a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of bromopyrazole with ethyl-2-mercaptoacetate, followed by hydrolysis and reduction steps to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through intramolecular cyclization.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole can be compared with other similar compounds, such as:
2,3-Dihydropyrazolo[5,1-b]oxazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole:
7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole: The presence of iodine instead of bromine affects its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-3-7-8-1-2-9-5(4)8/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBTEVVYDCNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=NN21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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